

Efficacy Comparison of ALK Inhibitors in Crizotinib-Resistant NSCLC

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Compound Focus: Conteltinib

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The following tables summarize key efficacy and safety data from clinical trials for several ALK inhibitors in patients with advanced, ALK-positive NSCLC who had progressed on prior crizotinib therapy.

Table 1: Comparative Efficacy of ALK Inhibitors Post-Crizotinib

ALK Inhibitor	Study Phase	Patient Population	ORR (% [95% CI])	Median PFS (Months, [95% CI])	Median DoR (Months, [95% CI])	Intracranial ORR*
Conteltinib [1] [2]	Phase 1	Crizotinib-resistant (n=21)	33.3% (14.6–57.0)	6.73 (4.73–8.54)	6.60 (3.77–13.3)	Information not available
Iruplinalkib [3]	Phase 2	Crizotinib-resistant (n=146)	69.9% (61.7–77.2)	14.5 (11.7–20.0)	13.2 (10.4–17.7)	64% (measurable lesions)
Ceritinib [4]	Pooled Analysis (Phase I/II)	Crizotinib-resistant (External Control)	Data from indirect comparison	8.3 (Control group)	Information not available	Information not available

*ORR in patients with measurable intracranial lesions. Abbreviations: ORR, Objective Response Rate; PFS, Progression-Free Survival; DoR, Duration of Response; CI, Confidence Interval.

Table 2: Common Treatment-Related Adverse Events (TRAEs)

ALK Inhibitor	Any Grade TRAEs	Grade ≥ 3 TRAEs	Most Common TRAEs ($\geq 30\%$ incidence)
Conteltinib [1]	90.6%	14.1%	Diarrhea (71.9%), Elevated Serum Creatinine (45.3%), Elevated AST (39.1%), Nausea (37.5%)
Iruplinalkib [3]	93.2%	Information not specified	Elevated AST (43.2%), Elevated ALT (37.0%), Elevated Blood CPK (34.9%)
Crizotinib [5] [6]	High incidence	Information not specified	Vision disorders, Gastrointestinal events (nausea, diarrhea, vomiting)

Detailed Experimental Protocol for Conteltinib Phase 1 Study

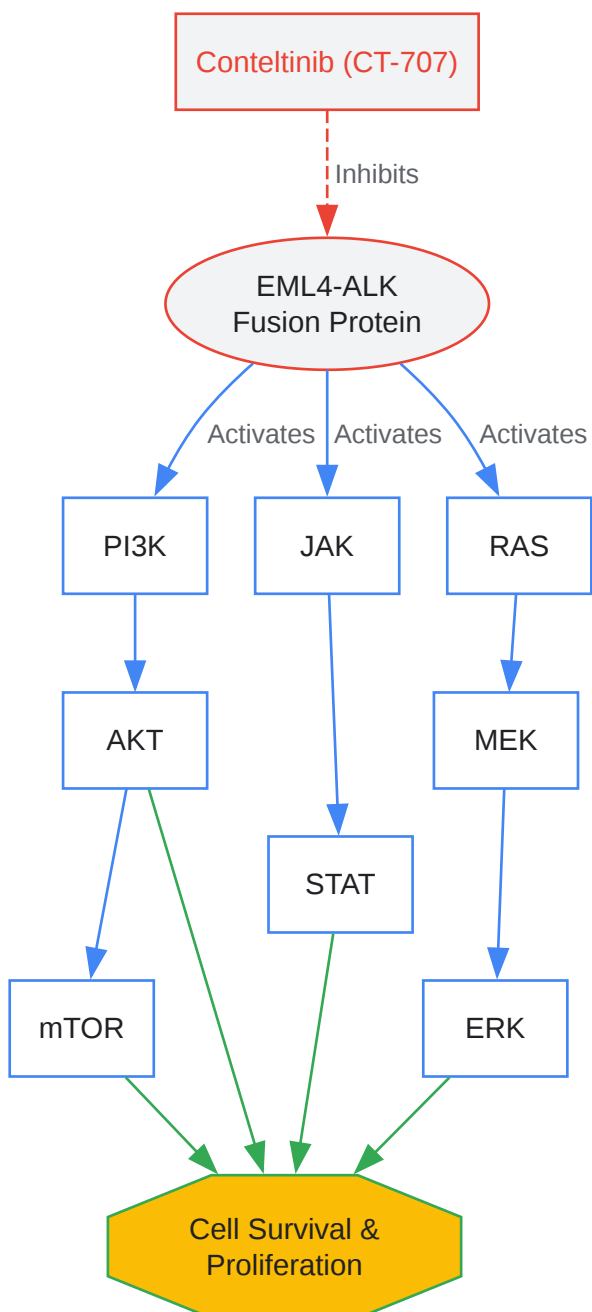
The key data for **Conteltinib** is derived from a **multicenter, single-arm, open-label, first-in-human Phase 1 study (NCT02695550)** [1] [2].

- **Study Design:** The trial included a **dose-escalation phase** and a **dose-expansion phase**. In the dose-escalation phase, a modified Fibonacci sequence and a 3+3 design were used. Doses started at 50 mg and escalated through cohorts up to 800 mg, administered orally once daily (QD). A pharmacokinetic (PK) lead-in involved a single dose 7 days before Cycle 1 Day 1 [1].
- **Patient Population:** The study enrolled 64 patients with advanced **ALK-positive NSCLC**, determined by FISH, IHC, PCR, or NGS. Key inclusion criteria were: age 18-75, ECOG Performance Status ≤ 2 , life expectancy ≥ 12 weeks, and at least one measurable lesion. The cohort included **41 (64.1%) ALK TKI-naïve patients** and **23 (35.9%) patients previously treated with crizotinib** [1].
- **Treatment:** Patients received **Conteltinib** orally in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal [1].
- **Primary Endpoints:** Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLT).
- **Secondary Endpoints:** Safety (Adverse Events), Pharmacokinetics (PK), and efficacy measures including Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR), assessed according to standard solid tumor response criteria [1].

- **Recommended Phase 2 Dose (RP2D):** Based on the study results, the RP2D was established at 600 mg QD for ALK TKI-naïve patients and 300 mg twice daily (BID) for patients who had received crizotinib previously [1] [2].

Mechanism of Action and Signaling Pathway

Conteltinib is a potent, ATP-competitive **second-generation ALK tyrosine kinase inhibitor** [1]. Its mechanism can be visualized through its action on the key ALK-driven oncogenic signaling pathway.



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The diagram above illustrates the signaling pathway driven by the **EML4-ALK fusion protein**, which is constitutively active and drives oncogenesis in a subset of NSCLC [7] [5]. This aberrant activation leads to downstream signaling through key pathways including **PI3K-AKT-mTOR**, **JAK-STAT**, and **RAS-MEK-ERK**, which collectively promote cancer cell survival and proliferation [1] [6].

Conteltinib's Molecular Mechanism: **Conteltinib** acts by competitively binding to the **ATP-binding site** on the ALK kinase domain. This binding **inhibits the phosphorylation and activation of ALK**, thereby blocking the entire downstream oncogenic signaling cascade and leading to the death of ALK-dependent cancer cells [1]. Preclinical data also indicates that **Conteltinib** can inhibit various crizotinib-resistant ALK mutations (e.g., L1196M, G1202R) [1].

Interpretation of Key Findings

- **Efficacy in Crizotinib-Resistance:** The data demonstrates that **Conteltinib** has clinically meaningful activity in patients who have failed prior crizotinib therapy, achieving an ORR of 33.3% and a median PFS of 6.73 months [1]. This confirms its ability to overcome, at least in part, the resistance mechanisms that develop against the first-generation inhibitor.
- **Safety Profile:** **Conteltinib**'s safety profile was generally manageable, with the most common TRAEs being gastrointestinal (diarrhea, nausea) and laboratory abnormalities (elevated creatinine, AST) [1]. This is a common pattern with many TKIs.
- **Comparative Context:** When interpreting the table, note that **cross-trial comparisons should be made with caution** due to potential differences in trial designs, patient populations, and prior therapies. The data for Iruplinalkib, for example, comes from a larger, more recent Phase 2 trial [3].

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